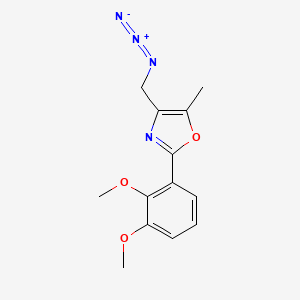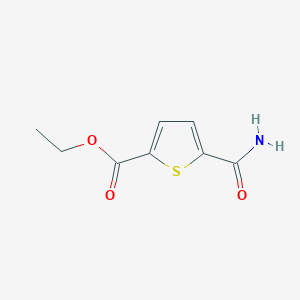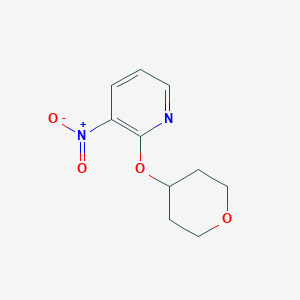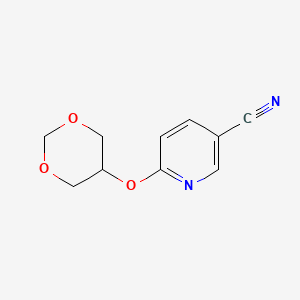
4-(Azidomethyl)-2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazole
Übersicht
Beschreibung
4-(Azidomethyl)-2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazole, or 4-AMDM-5-MeO-1,3-oxazole, is an organic compound derived from the oxazole family. It is a derivative of the oxazole ring structure and has a wide range of applications in the fields of medicine, biochemistry, and materials science. 4-AMDM-5-MeO-1,3-oxazole is a versatile compound that has been used in a variety of research studies and laboratory experiments.
Wissenschaftliche Forschungsanwendungen
Synthesis and Molecular Docking
Research has explored the synthesis of novel biologically potent heterocyclic compounds incorporating oxazole, demonstrating their potential in anticancer and antimicrobial applications. These compounds have shown significant potency in inhibiting cancer cell lines and pathogenic strains, indicating the versatility of oxazole derivatives in medicinal chemistry (Katariya et al., 2021).
Photochemical Reactions
Oxazole derivatives have been studied for their photochemical reactions, including cycloadditions and isomerizations. These studies are significant in understanding the photoreactivity of oxazoles and their potential applications in photochemistry and material sciences (Schmid et al., 1974).
Corrosion Inhibition
Oxazole derivatives have shown promising results as corrosion inhibitors, particularly in hydrochloric acid mediums. Their efficiency in reducing corrosion rates and the ability to adsorb on metal surfaces make them valuable in industrial applications, especially in protecting metals and alloys (Rahmani et al., 2018).
Reaction Kinetics and Mechanisms
The study of reaction kinetics and mechanisms involving oxazole derivatives is crucial in understanding their reactivity. This knowledge is instrumental in designing oxazole-based compounds for specific applications, such as in drug design and material science (Zeinali et al., 2020).
Synthesis of Complex Oxazoles
The development of methods for the synthesis of complex oxazole derivatives has broad implications in medicinal chemistry and drug discovery. These methods enable the creation of novel compounds with potential biological activities, expanding the scope of oxazole chemistry (Zhang et al., 2009).
Eigenschaften
IUPAC Name |
4-(azidomethyl)-2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O3/c1-8-10(7-15-17-14)16-13(20-8)9-5-4-6-11(18-2)12(9)19-3/h4-6H,7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSTNWQSZNJKNLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=C(C(=CC=C2)OC)OC)CN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Azidomethyl)-2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Imidazo[1,2-a]pyridine-3-sulfonyl chloride](/img/structure/B1394444.png)

![[2-(4-Methylpiperazin-1-yl)pyridin-3-yl]methanol](/img/structure/B1394450.png)








![2,4-dichloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B1394462.png)
